2-Isopropoxy-3-methoxyphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103275-75-8 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.219 |
IUPAC Name |
3-methoxy-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H14O3/c1-7(2)13-10-8(11)5-4-6-9(10)12-3/h4-7,11H,1-3H3 |
InChI Key |
MHADPEYZQZJQTI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=CC=C1OC)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isopropoxy 3 Methoxyphenol and Analogous Structures
Nomenclature and Structural Elucidation
2-Isopropoxy-3-methoxyphenol is systematically named 3-methoxy-2-(1-methylethoxy)phenol. nih.gov Its chemical structure consists of a benzene (B151609) ring substituted with a hydroxyl group, an isopropoxy group at the adjacent carbon (position 2), and a methoxy (B1213986) group at position 3. The presence and relative positions of these functional groups are confirmed through various spectroscopic techniques.
Physicochemical Properties
The physicochemical properties of this compound are influenced by its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, while the ether groups contribute to its solubility in organic solvents. ontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₃ lookchem.com |
| Molecular Weight | 182.22 g/mol lookchem.com |
| Appearance | Data not available |
| Storage Temperature | 2-8°C lookchem.com |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group protons (a singlet), and the isopropoxy group protons (a septet for the CH group and a doublet for the two CH₃ groups).
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each of the ten carbon atoms in the molecule, with the chemical shifts indicating the electronic environment of each carbon.
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of this compound is 182.0943 g/mol .
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-O stretching of the ether linkages, and C-H and C=C stretching of the aromatic ring. nii.ac.jpresearchgate.net
Synthesis and Reactivity
Synthetic Methodologies for Substituted Phenolic Ethers
The synthesis of substituted phenolic ethers like this compound can be achieved through several established methods in organic chemistry. A common approach is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. ontosight.ai For a molecule with multiple hydroxyl groups, selective protection and deprotection strategies are often necessary. sioc-journal.cn Copper-catalyzed reactions have also been developed for the synthesis of substituted phenols and their subsequent conversion to alkyl aryl ethers. thieme-connect.com
Specific Synthetic Routes to this compound
The synthesis of this compound can start from commercially available precursors such as guaiacol (B22219) or vanillin (B372448). One potential route involves the isopropylation of a suitably protected 3-methoxyphenol (B1666288) derivative. rsc.org For example, a process could involve the reaction of a protected catechol with 2-bromopropane (B125204) in the presence of a base. rsc.org Another approach might start with a compound already containing the methoxy and hydroxyl groups in the desired positions, followed by the introduction of the isopropoxy group.
Chemical Reactivity and Potential Transformations
The reactivity of this compound is dictated by its functional groups. The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which can then participate in various reactions, such as etherification or esterification. The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing hydroxyl, methoxy, and isopropoxy groups. These groups are generally ortho- and para-directing. The ether linkages are relatively stable but can be cleaved under harsh conditions. sioc-journal.cn
Research and Applications
Role as a Precursor in Organic Synthesis
Due to its specific substitution pattern, this compound can serve as a valuable precursor in the synthesis of more complex molecules. Its functional groups can be modified or used to direct further reactions, allowing for the construction of elaborate molecular architectures. For instance, it could be a building block for the synthesis of certain natural products or pharmacologically active compounds.
Investigational Applications in Medicinal Chemistry
Derivatives of guaiacol and other substituted phenols are known to possess a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. vinatiorganics.comontosight.ai While specific research on the medicinal applications of this compound is not extensively documented in the provided search results, related structures with isopropoxy and methoxy substituents on a phenolic ring are investigated for their potential therapeutic effects. cymitquimica.comgoogle.com The combination of these functional groups could lead to compounds with interesting pharmacological profiles.
O-Alkylation Routes for Isopropoxy and Methoxy Moieties
The Williamson ether synthesis stands as a cornerstone method for forming phenolic ethers. wikipedia.org This reaction involves the deprotonation of a phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. wikipedia.org For a compound with two different ether groups like this compound, this can be performed in a stepwise manner. For instance, starting from a dihydroxy precursor, one hydroxyl group can be alkylated, followed by the alkylation of the second.
The alkylation of guaiacol (2-methoxyphenol) and its derivatives is a common practice in fine chemical synthesis. researchgate.netresearchgate.net Solid base catalysts are known to be selective for the O-alkylation of phenolic hydroxyl groups using alcohols like methanol (B129727) as the alkylating agent. procat.in The choice of alkylating agent is crucial; dimethyl sulfate, for example, is effective for methylation. chemicalbook.com The reaction to produce alkoxy phenols can be optimized for temperature, pH, and reaction time to achieve high yields. google.com
Table 1: Examples of O-Alkylation Reactions for Phenolic Ethers
| Starting Material | Alkylating Agent | Catalyst/Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenol | Alkyl Halide | Strong Base | - | Phenol Ether | Up to 95% | wikipedia.org |
| Catechol | Methanol | PROCAT™ AP0E-50 | - | Guaiacol | ~50% | procat.in |
| Resorcinol | Dimethyl Sulfate | Sodium Hydroxide (B78521) | Ether | 3-Methoxyphenol | 50% | chemicalbook.com |
| 4-bromo-5-fluoro-2-methoxyphenol | 2-bromopropane | K₂CO₃ | DMSO | 4-bromo-5-fluoro-2-isopropoxy-1-methoxybenzene | 97% | rsc.org |
Note: This table presents generalized and specific examples of O-alkylation reactions relevant to the synthesis of phenolic ethers. TBAHS: Tetrabutylammonium hydrogensulfate.
Regioselective Etherification Techniques
When a precursor contains multiple hydroxyl groups, achieving regioselectivity—the selective reaction at one specific hydroxyl group—is a significant synthetic challenge. For the synthesis of this compound from a precursor like 3-methoxycatechol (B1210430) (3-methoxy-1,2-dihydroxybenzene), one must selectively alkylate the hydroxyl group at the C2 position.
Strategies to achieve regioselectivity include:
Protecting Groups: One hydroxyl group can be protected with a chemical moiety that is later removed, allowing the other hydroxyl group to be alkylated.
Steric Hindrance: The inherent steric environment around a hydroxyl group can influence the accessibility for an alkylating agent, sometimes allowing for selective reaction without protecting groups.
Electronic Effects: The electronic properties of the aromatic ring and its substituents can render one hydroxyl group more acidic and thus more reactive than another.
Enzymatic Catalysis: Enzymes like Catechol O-methyltransferase (COMT) exhibit high regioselectivity, typically methylating the meta-position hydroxyl group of catechol substrates. nih.gov While primarily a metabolic enzyme, the principles of enzymatic regioselectivity inspire synthetic approaches. nih.gov Research into other enzymes, such as certain decarboxylases, also highlights the potential for highly regioselective transformations on catechol structures under mild, ambient conditions. nih.gov
Synthesis via Functional Group Interconversions on Aromatic Precursors
An alternative to building the ether functionalities directly is to start with a more complex aromatic precursor and modify its functional groups to arrive at the target structure.
Derivatization Approaches from Vanillin and Isovanillin (B20041) Analogues
Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomer isovanillin (3-hydroxy-4-methoxybenzaldehyde) are readily available and valuable starting materials. researchgate.netacs.org A key transformation for converting these aldehydes into phenols is the Baeyer-Villiger oxidation. This reaction converts an aldehyde or ketone into an ester, which can then be hydrolyzed to a phenol.
A synthetic route to an isomer of the target compound, 3-isopropoxy-4-methoxyphenol, has been successfully demonstrated starting from isovanillin. rsc.org This process involves:
O-alkylation: The phenolic hydroxyl of isovanillin is first alkylated with 2-bromopropane to yield 4-isopropoxy-3-methoxybenzaldehyde.
Baeyer-Villiger Oxidation: The resulting aldehyde is then treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form the corresponding formate (B1220265) ester.
Hydrolysis: The ester is cleaved, often under basic conditions, to yield the final phenolic product. rsc.org
This sequence provides a powerful method for converting a formyl group into a hydroxyl group, which is essential when starting from precursors like vanillin or its analogues. rsc.orgcore.ac.uk Similarly, O-alkyl derivatives of vanillin can be prepared and subsequently used in other reactions, such as Claisen-Schmidt condensations. semanticscholar.org
Transformations Involving Halogenated Aromatic Scaffolds
Aryl halides are versatile precursors for the synthesis of phenolic ethers. The halogen atom can be substituted with a hydroxyl or alkoxy group through transition-metal-catalyzed cross-coupling reactions.
Ullmann Condensation: This classic reaction uses a copper catalyst to couple an aryl halide with an alcohol or phenol to form an ether. wikipedia.orgmdpi.com It is particularly useful for the synthesis of diaryl ethers but can also be applied to form alkyl aryl ethers. wikipedia.org
Buchwald-Hartwig Amination/Etherification: Palladium-catalyzed cross-coupling reactions have become a mainstay for C-O bond formation. These methods allow for the coupling of aryl halides (chlorides, bromides, and iodides) with alcohols under relatively mild conditions. beilstein-journals.org This approach could be used to introduce either the isopropoxy or methoxy group onto a suitably halogenated and functionalized benzene ring.
For example, a synthesis could be envisioned starting from a dihalogenated phenol derivative. One halogen could be selectively substituted with an isopropoxide and the other with a methoxide (B1231860) in a stepwise manner using palladium or copper catalysis. The synthesis of phenols from aryl halides via copper-catalyzed hydroxylation is also a well-established method. mdpi.combeilstein-journals.orgnih.gov
Table 2: Synthesis of Phenols/Ethers from Aryl Halides
| Reaction Type | Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Ullmann Condensation | Copper-based catalyst | Aryl Halide, Phenol/Alcohol | Aryl Ether | wikipedia.orgmdpi.com |
| Buchwald-Hartwig Etherification | Pd₂(dba)₃ / Biphenylphosphine Ligand | Aryl Halide, Alcohol/Alkoxide | Aryl Ether | beilstein-journals.org |
| Hydroxylation | CuI / Triethanolamine Ligand | Aryl Halide, KOH/CsOH | Phenol | beilstein-journals.org |
Note: This table summarizes catalytic systems for the synthesis of phenols and ethers from aryl halide precursors.
Multi-component Reactions and Tandem Cyclization Protocols
Modern synthetic chemistry often seeks to build molecular complexity rapidly through multi-component reactions (MCRs) or tandem (cascade) sequences.
Multi-component Reactions (MCRs): These reactions involve combining three or more reactants in a single step to form a product that incorporates structural elements from each reactant. While a direct MCR synthesis for this compound is not prominently documented, phenols and their derivatives are known to participate in various MCRs. preprints.org For example, the Ugi-Smiles reaction, a variation of the Ugi four-component reaction, uses a phenol as the acidic component. nih.govresearchgate.net Conceptually, a highly substituted aromatic ring could be constructed using an MCR, which could then be converted to the target compound.
Tandem Cyclization Protocols: Tandem reactions are sequential processes where the product of one reaction becomes the substrate for the next in a single pot, often creating complex cyclic or polycyclic systems. syr.edu For aromatic synthesis, a tandem sequence might involve a cyclization reaction followed by an aromatization step. For instance, tandem Claisen rearrangement/cyclization sequences are used to form substituted chromones from phenolic precursors. While typically used for heterocyclic synthesis, these principles can be adapted. A tandem cascade cyclization terminated by an electrophilic aromatic substitution on a protected phenol has been used in the synthesis of complex natural products, demonstrating the power of such sequences to form highly substituted aromatic rings. acs.orgresearchgate.net
Integration into Complex Heterocyclic Systems
The strategic placement of the isopropoxy and methoxy groups on the phenol ring makes this compound and its isomers valuable building blocks in the synthesis of complex heterocyclic compounds, particularly natural products and their analogs. Research has demonstrated its utility in constructing polycyclic alkaloid frameworks.
One of the most notable applications is in the total synthesis of lamellarins, a class of marine alkaloids known for their potent biological activities. For instance, the synthesis of lamellarin G trimethyl ether has been achieved through a biomimetic route involving the oxidative coupling of 3-(3,4-dimethoxyphenyl)pyruvic acid, followed by a cyclocondensation reaction to form a key pyrrole (B145914) intermediate. mdpi.com This pyrrole derivative then undergoes further transformations to yield the final complex heterocyclic structure. mdpi.com
In other synthetic strategies towards lamellarins, substituted isopropoxymethoxyphenols are crucial. For example, 4-isopropoxy-3-methoxyphenol (B15514770) has been used in the synthesis of lamellarin Z. beilstein-archives.org The synthesis involves the esterification of a substituted pyrrole carboxylic acid with the phenol, followed by a series of reactions including cyclization to form the intricate chromeno[4',3':4,5]pyrrolo[2,1-a]isoquinolin-6-one core. beilstein-archives.org Similarly, 3-isopropoxy-4-methoxyphenol is employed in the synthesis of other lamellarin analogs, highlighting the versatility of these phenol derivatives in accessing diverse heterocyclic scaffolds. mdpi.com The synthesis of lamellarins D and H, for example, starts from 2-(4-isopropoxy-3-methoxyphenyl)acetaldehyde and proceeds through a key pyrrole intermediate formed via an AgOAc-mediated oxidative coupling and cyclocondensation. mdpi.com
The integration of these phenolic moieties is not limited to lamellarins. They are also used to construct other complex systems. For instance, 2-isopropoxy-4-methoxyphenol (B12099553) derivatives have been used to synthesize 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine, a key intermediate for larger, biologically active compounds. google.com This process involves the direct conversion from 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile, showcasing an efficient route into pyrimidine-based heterocyclic systems. google.com Furthermore, isopropoxymethoxyphenyl groups have been incorporated into chromeno[3,4-b]pyrrol-4(3H)-one structures, demonstrating their applicability in forming various fused heterocyclic systems.
The table below details examples of complex heterocyclic systems synthesized using isopropoxymethoxyphenol derivatives.
Table 1: Integration of Isopropoxymethoxyphenols into Heterocyclic Systems| Precursor | Heterocyclic System | Key Reaction Type | Ref |
|---|---|---|---|
| 3-(3,4-Dimethoxyphenyl)pyruvic Acid | Pyrrolo[2,3-c]coumarin | Oxidative Coupling, Cyclocondensation | mdpi.com |
| 4-Isopropoxy-3-methoxyphenol | Chromeno[4',3':4,5]pyrrolo[2,1-a]isoquinolin-6-one | Esterification, Cyclization | beilstein-archives.org |
| 2-(4-Isopropoxy-3-methoxyphenyl)acetaldehyde | Pyrrole derivative | Oxidative Coupling, Cyclocondensation | mdpi.com |
| 2-(2-Isopropyl-4-methoxyphenoxy)acetonitrile | 5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine | Cyclization | google.com |
| 3-Isopropoxy-4-methoxyphenol | Chromeno[3,4-b]pyrrol-4(3H)-one | N/A |
Academic Perspectives on Scalable Preparations and Overall Yield Optimization
The transition from laboratory-scale synthesis to scalable preparation of this compound and its analogs presents several challenges that are actively being addressed in academic and industrial research. The focus is on developing concise, high-yielding, and cost-effective routes that are amenable to large-scale production.
Optimization of reaction conditions is another focal point. This includes the selection of solvents, reagents, and catalysts to maximize yield and ensure safety. In the alkylation step to produce 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile, the use of potassium carbonate in acetonitrile (B52724) or sodium hydroxide in a toluene/NMP mixture are examples of optimized conditions that provide controlled and safe reactions without dangerous exotherms. google.com Temperature control is also vital; for alkylation reactions to form the ether linkage, elevated temperatures can increase reaction rates, but must be carefully managed to prevent decomposition of the reactants or products.
Purification of intermediates and final products is a significant bottleneck in large-scale synthesis. The development of synthetic routes that yield intermediates which can be used directly in subsequent steps without extensive purification, or that produce the final product with high purity, are highly desirable. For example, the synthesis of 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine directly from its acetonitrile precursor avoids the isolation of intermediates and simplifies the purification process by eliminating certain impurities. google.com The ability to isolate intermediates or final products through simple procedures like crystallization or extraction, rather than chromatography, is a major advantage in scalable preparations.
Development of Novel Synthetic Routes to Substituted Isopropoxymethoxyphenols
One novel approach involves the Baeyer-Villiger oxidation. An alternative synthesis of 3-isopropoxy-4-methoxyphenol (S2) starts from isovanillin. The initial protection of the phenol group is followed by a Baeyer-Villiger oxidation using m-chloroperbenzoic acid (m-CPBA) and subsequent cleavage to give the desired phenol in high yield. This route provides an efficient alternative to classical methods.
Another strategy employs the protection and subsequent functionalization of precursor molecules. For example, 4-(benzyloxy)-2-isopropoxy-1-methoxybenzene (S3) can be synthesized by protecting the phenol group of 3-isopropoxy-4-methoxyphenol (S2) with benzyl (B1604629) bromide. This protected intermediate can then undergo further reactions, such as bromination with N-bromosuccinimide (NBS), to introduce other functional groups at specific positions on the aromatic ring.
The development of novel synthetic routes also extends to the precursors of these phenols. For instance, new methods for synthesizing nitrogen-containing heterocyclic compounds often rely on versatile building blocks that can be derived from substituted phenols. zioc.ru Multi-component reactions, cycloaddition, and annulation reactions based on scaffolds like 3-formylchromones, which can be synthesized from substituted 2-hydroxyacetophenones, represent a powerful strategy for generating molecular complexity from simple phenolic precursors. clockss.org These advanced synthetic strategies enable the creation of libraries of substituted isopropoxymethoxyphenols and their downstream products for various research applications. iiserpune.ac.inresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Isopropoxy 3 Methoxyphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Isopropoxy-3-methoxyphenol, ¹H and ¹³C NMR, along with two-dimensional methods, provide a complete picture of the atomic connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the isopropoxy group, the methoxy (B1213986) group, and the phenolic hydroxyl group.
The aromatic region is expected to show three signals corresponding to the protons at positions 4, 5, and 6 of the benzene (B151609) ring. libretexts.org These protons form a coupled system, and their chemical shifts are influenced by the electron-donating effects of the hydroxyl, isopropoxy, and methoxy substituents. The isopropoxy group will present as a septet for the methine proton and a doublet for the six equivalent methyl protons. The methoxy group will appear as a singlet, and the phenolic proton will also be a singlet, which may be broad. oregonstate.edu The chemical shift of the phenolic proton can vary significantly depending on solvent and concentration. scispace.com
Predicted ¹H NMR Data for this compound This data is predicted based on established substituent effects and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (H4, H5, H6) | 6.7 – 7.0 | m (multiplet) | - |
| -OCH(CH₃)₂ (methine) | 4.4 – 4.6 | sept (septet) | ~6.0 |
| -OCH₃ (methoxy) | 3.8 – 3.9 | s (singlet) | - |
| -OH (phenolic) | 5.5 – 6.0 | s (singlet, broad) | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. In this compound, nine distinct signals are expected. The chemical shifts of the aromatic carbons are determined by the positions of the three different oxygen-containing substituents. Carbons directly attached to oxygen atoms (C1, C2, C3) will be significantly deshielded, appearing at higher chemical shifts (downfield). hw.ac.uk The carbon of the methoxy group typically resonates around 55-60 ppm, while the carbons of the isopropoxy group appear at distinct shifts for the methine and methyl carbons. rsc.orgresearchgate.net
Predicted ¹³C NMR Data for this compound This data is predicted based on established substituent effects and data from analogous compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-OH) | 145 – 148 |
| C2 (-O-iPr) | 148 – 152 |
| C3 (-OCH₃) | 135 – 138 |
| C4, C5, C6 | 105 – 125 |
| -OC H(CH₃)₂ (methine) | 70 – 73 |
| -OC H₃ (methoxy) | 55 – 60 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H4, H5, H6). It would also confirm the coupling between the isopropoxy methine proton and the isopropoxy methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. columbia.edu It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the methoxy proton singlet would correlate to the methoxy carbon, and the aromatic proton signals would correlate to their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). columbia.edu It is critical for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:
The methoxy protons (-OCH₃) showing a correlation to the C3 carbon. researchgate.net
The isopropoxy methine proton (-OCH(CH₃)₂) showing a correlation to the C2 carbon.
Aromatic protons showing correlations to neighboring and substituent-bearing carbons, which would confirm the 1,2,3-substitution pattern of the ring.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a molecular fingerprint. libretexts.org For this compound, the key functional groups—hydroxyl, ether, and aromatic ring—give rise to characteristic absorption bands. Data from related phenolic compounds like guaiacol (B22219) can provide a reliable reference for expected peak positions. elixirpublishers.commdpi.comresearchgate.netoptica.org
Predicted FT-IR Absorption Bands for this compound This data is predicted based on typical functional group frequencies and data from analogous compounds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3550 – 3200 | O-H stretch (hydrogen-bonded) | Phenolic -OH | Strong, Broad |
| 3080 – 3010 | C-H stretch | Aromatic C-H | Medium |
| 2980 – 2930 | C-H stretch (asymmetric) | Aliphatic C-H (isopropyl, methyl) | Strong |
| 2880 – 2840 | C-H stretch (symmetric) | Aliphatic C-H (isopropyl, methyl) | Medium |
| 1600, 1500, 1450 | C=C stretch | Aromatic Ring | Medium-Strong |
| 1260 – 1200 | C-O stretch (asymmetric) | Aryl Ether (Ar-O-C) | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this compound, strong Raman scattering is expected from the aromatic ring vibrations, particularly the symmetric "ring-breathing" mode. elixirpublishers.comua.pt Aliphatic C-H stretching and bending modes would also be visible. The study of related phenols and methoxyphenols indicates that Raman spectroscopy is effective for their analysis. researchgate.netoptica.orgnih.gov
Predicted Raman Shifts for this compound This data is predicted based on general principles and data from analogous compounds.
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100 – 3000 | C-H stretch | Aromatic C-H | Strong |
| 3000 – 2850 | C-H stretch | Aliphatic C-H | Strong |
| 1610 – 1580 | C=C stretch | Aromatic Ring | Strong |
| ~1000 | Ring Breathing (trigonal) | Aromatic Ring | Strong |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. bu.edu.eg When coupled with gas chromatography, it becomes a powerful tool for separating and identifying individual components of a mixture. scielo.org.mx
Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds like this compound. matec-conferences.org The process involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. oiv.int As the separated components elute from the GC column, they enter the mass spectrometer.
In the mass spectrometer, typically operating under electron ionization (EI), molecules are bombarded with high-energy electrons (commonly 70 eV). bu.edu.eg This process removes an electron from the molecule, generating a positively charged molecular ion (M⁺•). The molecular ion for this compound would appear at an m/z corresponding to its molecular weight. Due to the high energy of EI, this molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. bu.edu.eg The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundance of the molecular ion and its various fragment ions. researchgate.net
For phenolic compounds, derivatization, for instance with agents like N,O-bis(trimethylsilyl)acetamide (BSA), is sometimes employed to increase volatility and thermal stability, leading to better chromatographic separation. researchgate.net
Expected Fragmentation Pattern:
The fragmentation of this compound is governed by the stability of the resulting carbocations and neutral losses. The presence of the aromatic ring, ether linkages, and a hydroxyl group dictates the primary fragmentation pathways. whitman.edu
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 166, corresponding to the molecular formula C₁₀H₁₄O₂. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the benzene ring. whitman.edu
Loss of an Isopropyl Group: A common fragmentation pathway for isopropyl ethers is the loss of the isopropyl radical (•CH(CH₃)₂), which has a mass of 43 Da. This would result in a significant peak at m/z 123 (166 - 43).
Loss of Propene (McLafferty-type Rearrangement): Cleavage of the C-O bond of the isopropoxy group with a hydrogen transfer can lead to the loss of a neutral propene molecule (C₃H₆, 42 Da), resulting in a fragment at m/z 124. This fragment corresponds to 3-methoxyphenol (B1666288).
Loss of a Methyl Group: Cleavage of a methyl radical (•CH₃, 15 Da) from the methoxy or isopropoxy group can occur. Loss from the molecular ion would yield a peak at m/z 151 (166 - 15). This is a common fragmentation for methoxy-substituted aromatic compounds. miamioh.edu
Aromatic Ring Fragments: The stable aromatic core can also produce characteristic fragments, though these are often of lower intensity.
| m/z Value | Proposed Fragment Ion | Origin of Fragment |
|---|---|---|
| 166 | [C₁₀H₁₄O₂]⁺• | Molecular Ion (M⁺•) |
| 151 | [M - CH₃]⁺ | Loss of a methyl radical |
| 124 | [M - C₃H₆]⁺• | Loss of propene |
| 123 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |
While standard GC-MS provides nominal mass measurements (to the nearest integer), high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio to several decimal places. bioanalysis-zone.com This high precision allows for the unambiguous determination of a compound's elemental formula. savemyexams.com
For this compound, the molecular formula is C₁₀H₁₄O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass is 166.09938 Da. HRMS can differentiate this exact mass from other possible formulas that have the same nominal mass of 166, thereby confirming the molecular formula with high confidence. uci.eduspectroscopyonline.com This capability is crucial for distinguishing between isomers or compounds with different elemental compositions but the same integer mass. bioanalysis-zone.com
| Molecular Formula | Calculated Exact Mass (Da) | Difference from C₁₀H₁₄O₂ (mDa) |
|---|---|---|
| C₁₀H₁₄O₂ | 166.09938 | 0.00 |
| C₉H₁₀N₂O | 166.07931 | -20.07 |
| C₁₁H₁₈N | 166.14392 | +44.54 |
| C₈H₁₀O₃ | 166.06299 | -36.39 |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. spcmc.ac.in For aromatic compounds like this compound, the absorption of UV light promotes electrons from a lower energy molecular orbital to a higher energy one. cdnsciencepub.com
The spectrum of this compound is dominated by transitions involving the π-electrons of the benzene ring and the non-bonding (n) electrons on the oxygen atoms of the hydroxyl and ether groups. The primary electronic transitions observed are:
π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital of the aromatic ring. Substituted benzenes typically show two such bands, often referred to as the E₂ and B bands, which are derived from the transitions observed in benzene itself. spcmc.ac.in The presence of auxochromic substituents (like -OH, -OR) that donate electron density to the ring can cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. smacgigworld.com
n → π* Transitions: These transitions involve the promotion of a non-bonding electron from an oxygen atom to a π* anti-bonding orbital of the aromatic ring. These transitions are generally lower in energy (occur at longer wavelengths) than π → π* transitions but have a much lower intensity. researchgate.net
The UV-Vis spectrum of this compound in a non-polar solvent would be expected to show strong absorptions below 300 nm. Phenols typically exhibit a primary absorption band around 210-235 nm and a secondary band around 270-285 nm. cdnsciencepub.com The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity and pH. smacgigworld.com In a basic solution, deprotonation of the phenolic hydroxyl group to form a phenoxide ion leads to a significant bathochromic shift and an increase in the intensity of the absorption bands due to enhanced resonance. spcmc.ac.in
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | π (bonding) → π (anti-bonding) | ~210-235 nm (Primary, E-band) | High |
| π → π | π (bonding) → π (anti-bonding) | ~270-285 nm (Secondary, B-band) | Medium to Low |
| n → π | n (non-bonding) → π (anti-bonding) | >280 nm | Low |
Computational and Theoretical Investigations of 2 Isopropoxy 3 Methoxyphenol
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental tools for predicting the molecular structure, energy, and electronic properties of a molecule like 2-Isopropoxy-3-methoxyphenol from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into molecular behavior at the atomic level.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, a DFT study would involve selecting an appropriate functional (e.g., B3LYP, M06-2X, or ωB97X-D) to approximate the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons.
A typical DFT investigation would begin by optimizing the geometry of the molecule to find its most stable three-dimensional conformation. This process minimizes the energy of the structure, providing key information such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the orientation of the methoxy (B1213986) and isopropoxy groups relative to the phenol (B47542) ring and the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent isopropoxy oxygen. Subsequent frequency calculations would confirm that the optimized structure is a true energy minimum and would be used to predict its vibrational spectrum (e.g., IR and Raman spectra).
Ab Initio Methodologies
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy for certain properties.
An ab initio study of this compound would provide a benchmark for the results obtained from DFT. These calculations would be particularly valuable for accurately determining thermochemical properties, such as the enthalpy of formation, and for investigating non-covalent interactions, which are crucial for understanding the conformational preferences of the flexible isopropoxy side chain.
Basis Set Selection and Geometry Optimization Protocols
The choice of a basis set is a critical step in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains hydrogen, carbon, and oxygen atoms, Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) would be appropriate. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially around the electronegative oxygen atoms and the aromatic ring.
The geometry optimization protocol would involve starting with an initial guess structure and iteratively adjusting the atomic coordinates to find the lowest energy arrangement on the potential energy surface. This process would be performed using the chosen theoretical method (e.g., DFT or MP2) and basis set until the forces on the atoms and the change in energy between steps fall below a predefined threshold.
Electronic Structure and Reactivity Descriptors
Once the geometry is optimized, further calculations can elucidate the electronic structure and predict the chemical reactivity of this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO would likely be distributed across the electron-rich phenol ring and the oxygen atoms, indicating these are the primary sites for electrophilic attack.
LUMO: Represents the ability of a molecule to accept electrons. The LUMO would be expected to be located over the aromatic ring, identifying the regions susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial descriptor of chemical reactivity and kinetic stability. A small gap suggests the molecule is more polarizable and reactive, while a large gap indicates high stability.
A hypothetical FMO analysis would provide the energy values for these orbitals and visualize their spatial distribution.
| Orbital/Descriptor | Hypothetical Description for this compound | Significance |
| HOMO Energy | The energy of the highest occupied molecular orbital. | Related to the ionization potential; higher energy indicates greater ease of donating an electron. |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Related to the electron affinity; lower energy indicates greater ease of accepting an electron. |
| HOMO-LUMO Gap (ΔE) | The difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
This table contains placeholder descriptions as no specific published data is available.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density of a molecule, which is used to predict how it will interact with other chemical species. The MEP map is color-coded to show regions of different electrostatic potential.
For this compound, an MEP map would reveal:
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the hydroxyl, methoxy, and isopropoxy groups. The phenolic oxygen would likely be the most electron-rich site.
Positive Potential Regions (Blue): These areas are electron-deficient and are associated with acidic protons. The most positive region would be around the hydrogen atom of the phenolic hydroxyl group, highlighting its role as a hydrogen bond donor.
Neutral Regions (Green): These areas have a relatively neutral potential, typically found over the carbon-hydrogen bonds of the alkyl groups and the aromatic ring's carbon framework.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized wave function of a molecule into a localized form that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a quantitative description of the bonding and electronic structure, offering deep insights into intramolecular interactions. uni-muenchen.denumberanalytics.com For this compound, NBO analysis would elucidate the distribution of electron density and the nature of stabilizing interactions between electron donor and acceptor orbitals.
The primary goal of NBO analysis is to identify the "natural" Lewis structure of the molecule and quantify deviations from this idealized structure. uni-muenchen.de These deviations are described as donor-acceptor interactions, or hyperconjugation, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.denih.gov
The NBO charge analysis provides a more chemically intuitive picture of atomic charges compared to other methods, helping to identify electrophilic and nucleophilic sites within the molecule. researchgate.netnih.gov
Table 1: Potential Donor-Acceptor Interactions in this compound from NBO Analysis
| Donor NBO (Filled) | Acceptor NBO (Vacant) | Type of Interaction | Predicted Effect |
| Oxygen Lone Pair (n_O) of -OH | π* (Aromatic Ring) | n → π | Resonance stabilization, increased electron density in the ring. |
| Oxygen Lone Pair (n_O) of -OCH₃ | π (Aromatic Ring) | n → π | Resonance stabilization, influences aromatic reactivity. |
| Oxygen Lone Pair (n_O) of -OCH(CH₃)₂ | π (Aromatic Ring) | n → π | Resonance stabilization, steric bulk may influence orbital overlap. |
| σ (Aromatic C-H) | σ (Aromatic C-C) | σ → σ | Hyperconjugation, contributes to bond strength and stability. |
| σ (C-O of ether) | σ (Aromatic C-C) | σ → σ* | Hyperconjugation, stabilizing delocalization. |
Spectroscopic Property Prediction via Theoretical Models
Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, providing a valuable link between structure and experimental data. mdpi.comresearchgate.net
Theoretical vibrational spectra (FT-IR and Raman) for this compound can be simulated using quantum chemical calculations. scholarsresearchlibrary.com These calculations typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by the computation of harmonic vibrational frequencies at that geometry. researchgate.net The results provide the wavenumbers and intensities of the fundamental vibrational modes. scholarsresearchlibrary.com
Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. scholarsresearchlibrary.comresearchgate.net Therefore, it is common practice to apply a scaling factor to the computed wavenumbers to achieve better agreement with experimental data. mdpi.com
For this compound, the simulated spectra would show characteristic bands corresponding to its functional groups. americanpharmaceuticalreview.comspectroscopyonline.com Analysis of the potential energy distribution (PED) can be used to assign these calculated frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations. nepjol.info
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber Range (cm⁻¹) | Spectrum | Description |
| O-H Stretch | 3200-3600 | FT-IR (strong, broad) | Stretching of the phenolic hydroxyl group, often broadened by hydrogen bonding. youtube.com |
| Aromatic C-H Stretch | 3000-3100 | FT-IR (medium), Raman (strong) | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. spectroscopyonline.com |
| Aliphatic C-H Stretch | 2850-3000 | FT-IR (strong), Raman (strong) | Symmetric and asymmetric stretching of C-H bonds in the methoxy and isopropoxy groups. spectroscopyonline.com |
| C=C Aromatic Stretch | 1450-1600 | FT-IR, Raman | Stretching vibrations within the benzene ring. youtube.com |
| C-O Stretch (Aryl Ether) | 1200-1275 | FT-IR (strong) | Asymmetric stretching of the Ar-O-C bond of the ether groups. |
| C-O Stretch (Phenol) | 1180-1260 | FT-IR (strong) | Stretching of the C-O bond of the phenolic group. |
| C-H Bend | 1350-1480 | FT-IR, Raman | Bending (scissoring, rocking) vibrations of the methyl and methylene (B1212753) groups. |
| Out-of-Plane C-H Bend | 700-900 | FT-IR (strong) | Bending of aromatic C-H bonds out of the plane of the ring, characteristic of the substitution pattern. |
Computational chemistry also allows for the prediction of electronic and magnetic resonance spectra. mdpi.com Theoretical UV-Vis spectra are typically calculated using Time-Dependent Density Functional Theory (TD-DFT), which predicts the electronic transition energies and oscillator strengths, corresponding to the absorption maxima (λ_max) and intensities. mdpi.com For this compound, the predicted transitions would likely be of the π → π* type, characteristic of aromatic systems. The inclusion of solvent effects, often using a polarizable continuum model (PCM), is crucial for accurate predictions in solution. mdpi.com
Theoretical NMR chemical shifts are commonly predicted using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govfaccts.de This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. github.io
For this compound, the predicted ¹H and ¹³C NMR spectra would reflect the molecule's symmetry and the electronic environment of each nucleus. The electron-donating hydroxyl, methoxy, and isopropoxy groups are expected to increase the electron density on the aromatic ring, causing upfield shifts (lower ppm values) for the ring protons and carbons compared to unsubstituted benzene. youtube.com Boltzmann averaging of shifts from multiple low-energy conformers is often necessary for flexible molecules to obtain accurate results. github.io
Table 3: Types of Data from Theoretical UV-Vis and NMR Predictions
| Spectroscopy | Computational Method | Predicted Parameters |
| UV-Vis | TD-DFT | Absorption Wavelengths (λ_max), Oscillator Strengths |
| ¹H NMR | GIAO-DFT | Chemical Shifts (δ), Coupling Constants (J) |
| ¹³C NMR | GIAO-DFT | Chemical Shifts (δ) |
Simulated Vibrational Spectra (FT-IR, Raman)
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways and energetics that can be difficult to obtain experimentally. numberanalytics.comnih.gov
By mapping the potential energy surface (PES) of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov A transition state is a first-order saddle point on the PES, representing the maximum energy barrier along the minimum energy reaction path. Locating and characterizing the transition state is fundamental to understanding a reaction's mechanism.
For this compound, this approach could be used to study various reactions typical of phenols, such as oxidation, electrophilic aromatic substitution, or ether cleavage. For example, in an electrophilic substitution reaction, calculations could determine the preferred position of attack (ortho or para to the activating groups) by comparing the activation energies of the transition states leading to different isomers. The calculations would model the formation of the sigma complex (Wheland intermediate) and its subsequent deprotonation to restore aromaticity. The influence of the steric bulk of the isopropoxy group on regioselectivity could also be quantitatively assessed.
The energetic data derived from computational analysis of a reaction pathway can be used to model the reaction's kinetics. researchgate.net According to Transition State Theory (TST), the rate constant (k) of a reaction is exponentially dependent on the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants.
By calculating ΔG‡, computational models can predict reaction rate constants. researchgate.net This allows for a theoretical investigation of how factors like temperature, solvent, and catalyst structure affect reaction rates. For instance, by calculating the activation barriers for competing reaction pathways, one can predict the major and minor products and their expected ratios under different conditions. This kinetic modeling provides a powerful, predictive framework for understanding and optimizing chemical reactions involving this compound.
Transition State Analysis and Reaction Pathways
Intermolecular Interactions and Complex Formation Studies
The study of intermolecular interactions is crucial for understanding the physical and chemical properties of a compound, including its solubility, boiling point, and crystal structure. For this compound, these interactions would be primarily governed by its functional groups: the hydroxyl (-OH), methoxy (-OCH3), and isopropoxy (-OCH(CH3)2) groups, attached to a benzene ring.
Hydrogen Bonding Networks
Hydrogen bonding is a critical directional intermolecular force. In the case of this compound, the hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy, and isopropoxy groups can all act as hydrogen bond acceptors. nih.gov
Specific research detailing the hydrogen bonding networks of this compound is not readily found. However, computational methods such as Density Functional Theory (DFT) could be employed to predict the geometry and energy of these hydrogen bonds. Such studies on related phenolic compounds often reveal the formation of dimers or larger clusters in the solid state or in non-polar solvents, significantly influencing their properties. For instance, studies on similar molecules like 2-methoxyphenol (guaiacol) have shown the presence of intramolecular hydrogen bonds between the hydroxyl and methoxy groups, which can be influenced by the presence of other molecules like water. ambeed.com
A summary of the hydrogen bonding capabilities of this compound based on its structure is presented below:
| Functional Group | Hydrogen Bond Donor/Acceptor |
| Hydroxyl (-OH) | Donor and Acceptor |
| Methoxy (-OCH3) | Acceptor |
| Isopropoxy (-OCH(CH3)2) | Acceptor |
This table is generated based on the chemical structure of this compound.
Molecular Dynamics (MD) Simulations in Chemical Systems
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. sigmaaldrich.com These simulations can provide detailed insights into the dynamic behavior of this compound in various chemical environments, such as in different solvents or in the presence of other molecules.
Currently, there are no specific molecular dynamics simulation studies published for this compound. Such simulations would be valuable to:
Simulate the solvation of this compound in different solvents to predict its solubility and partitioning behavior.
Investigate the formation and stability of complexes with other molecules, which is crucial for understanding its potential applications in areas like materials science or as a synthetic precursor.
For related alkoxyphenols, computational studies have been used to understand their reactivity. For example, in the context of electrocatalytic hydrogenation, it has been observed that the size of the alkoxy group (from methoxy to isopropoxy) has a minimal effect on the reaction rate, suggesting that steric hindrance from the isopropoxy group is not a dominant factor in that specific reaction. researchgate.net
Applications in Complex Chemical Syntheses: Role As Building Block and Intermediate
Precursors in the Total Synthesis of Natural Products and Analogues
The precisely substituted phenolic ring of 2-isopropoxy-3-methoxyphenol makes it a candidate for the synthesis of certain classes of natural products. However, its application appears to be specific and not universally documented for all related structures.
Lamellarins are a family of marine alkaloids known for their potent biological activities, characterized by a pyrrolo[2,1-a]isoquinoline (B1256269) core fused with a coumarin (B35378) moiety. The synthesis of these complex structures often relies on building blocks containing methoxy (B1213986) and protected hydroxyl groups. While various isomers, such as 3-isopropoxy-4-methoxyphenol and 4-isopropoxy-3-methoxyphenol (B15514770), are extensively used as key precursors in the synthesis of the lamellarin skeleton nih.govbolivianchemistryjournal.org, a review of the scientific literature does not provide direct evidence for the use of this compound as a starting material for this specific class of natural products. The construction of lamellarins typically involves strategies like the Suzuki cross-coupling or Pictet-Spengler reactions, utilizing phenolic precursors with a different substitution pattern to achieve the required connectivity of the final pentacyclic system. nih.gov
Diarylheptanoids are natural products featuring a seven-carbon chain connecting two phenyl rings. Their synthesis often starts from appropriately substituted benzaldehydes or phenols. For instance, the synthesis of some diarylheptanoids has been achieved starting from vanillin (B372448) or its derivatives. wikipedia.org A thesis on the synthesis of a novel diarylheptanoid mentions the preparation of a related structure, 1-isopropoxy-2,3-dimethoxy-5-pent-2-enylbenzene, but does not employ this compound as the primary building block. ajol.info Currently, there is a lack of specific documented examples in the reviewed literature detailing the application of this compound as a direct precursor in the total synthesis of diarylheptanoids.
Lamellarins and Related Pyrrolocoumarin Skeletons
Scaffold for Diverse Heterocyclic Compound Construction
The true versatility of this compound is demonstrated in its role as a foundational scaffold for building a variety of heterocyclic compounds, where its substitution pattern is ideal for directing the formation of fused ring systems.
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, many of which exhibit significant pharmacological activity. princeton.edu The synthesis of pyrazoles can be achieved through various routes, including the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) or through 1,3-dipolar cycloaddition reactions. princeton.edunih.gov One study reports the synthesis of pyrazole (B372694) derivatives via a cycloaddition reaction using 4-allyl-2-methoxyphenol (eugenol) as a starting material. google.com However, there is no direct scientific literature that documents the specific use of this compound as a starting scaffold for the construction of pyrazole derivatives.
This compound is a key precursor for the synthesis of substituted benzo[b]furans, which are core structures in many biologically active molecules and are structurally related to chromans and flavonols. Research by Flynn and colleagues details a convenient method for synthesizing 2-bromo-3-aroyl-benzo[b]furans. nih.gov This methodology can be applied to precursors derived from this compound.
Furthermore, patent literature discloses the use of 2-isopropoxy-3-methoxyaniline, a direct derivative of the title compound, in the preparation of substituted benzofurans designed as tubulin polymerization inhibitors. google.com The synthesis pathway involves the conversion of the phenol (B47542) to an aniline, which then serves as the backbone for constructing the benzofuran (B130515) ring. Downstream products derived from this compound, such as 6-methoxy-2-methyl-7-(propan-2-yloxy)-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran , highlight its utility as a building block for highly functionalized heterocyclic systems. lookchem.com
Table 1: Application of this compound in Benzofuran Synthesis
| Starting Material Derivative | Reaction Type | Product Class | Specific Example of Downstream Product | Reference |
|---|---|---|---|---|
| This compound | Acylation, Cyclization | 3-Aroyl-benzo[b]furans | 6-methoxy-2-methyl-7-(propan-2-yloxy)-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran | nih.govlookchem.com |
| 2-Isopropoxy-3-methoxyaniline | Cyclization | Substituted Benzofurans | Tubulin Polymerization Inhibitors | google.com |
The synthesis of isochromenes and dihydroisobenzofurans can be achieved from ortho-alkynylbenzyl alcohol or aldehyde precursors. acs.org A versatile strategy to generate the necessary ortho-substituted intermediate from this compound involves a Claisen rearrangement. wikipedia.orgorganic-chemistry.org This well-established reaction provides a powerful method for carbon-carbon bond formation.
The proposed synthetic route would begin with the O-allylation of this compound to form an allyl ether. Subsequent heating initiates a lookchem.comlookchem.com-sigmatropic rearrangement, known as the aromatic Claisen rearrangement, to selectively install the allyl group at the ortho position to the hydroxyl group. wikipedia.orgorganic-chemistry.orgbyjus.com This transformation yields an ortho-allyl phenol, a critical intermediate. While this specific sequence starting from this compound is not explicitly detailed, analogous transformations are well-documented for similarly substituted phenols. For example, research on the synthesis of various oxygen-containing heterocycles starts from 2-allyl-3-isopropoxy-4-methoxybenzaldehyde, which is derived from the corresponding ortho-allyl phenol. ajol.info This intermediate is then used to construct isochromene and other related fused-ring systems through alkene isomerization and ring-closing metathesis. ajol.info This demonstrates a viable and scientifically sound pathway for utilizing this compound to access complex heterocyclic scaffolds like isochromenes.
Table 2: Proposed Synthetic Pathway to Isochromenes
| Step | Reaction Name | Intermediate / Product | Purpose | Analogous Reference |
|---|---|---|---|---|
| 1 | O-Allylation | Allyl 2-isopropoxy-3-methoxyphenyl ether | Introduce allyl group | General Method |
| 2 | Claisen Rearrangement | 2-Allyl-6-isopropoxy-5-methoxyphenol | Form ortho-allyl phenol intermediate | wikipedia.orgorganic-chemistry.org |
| 3 | Functional Group Transformation & Cyclization | Isochromene derivative | Construct the heterocyclic ring | ajol.info |
Formation of Flavonol and Chroman Ring Systems
Development of Specialized Reagents and Catalytic Ligands
The unique substitution pattern of this compound, featuring both steric bulk and specific electronic properties, makes it a valuable precursor and reagent in specialized chemical applications. Its structure is particularly suited for roles where modulation of reactivity and selectivity is paramount.
A prominent example of its application is as a specialized Brønsted acid co-catalyst. In a nickel-catalyzed redox-neutral coupling reaction between 1,3-dienes and aldehydes, 2-isopropoxyphenol (B44703) was identified as a critical component for achieving both high reactivity and selectivity. chinesechemsoc.orgchinesechemsoc.org This dual catalytic system provides an atom-economical, byproduct-free route to synthesize valuable dienol motifs, which are present in numerous bioactive compounds. chinesechemsoc.orgchinesechemsoc.org The choice of the Brønsted acid co-catalyst was found to be crucial, and a screening of various substituted phenols demonstrated that 2-isopropoxyphenol was the optimal choice, affording the desired product in high yield (85%) and with excellent geometric selectivity (10.0:1 EE/EZ ratio). chinesechemsoc.org
While direct examples of catalytic ligands derived from this compound are not extensively documented, its structural features—a sterically encumbered and electron-rich phenolic ring—are highly desirable in ligand design. Bulky substituents ortho to a coordinating atom are a common strategy in the design of ligands for transition metal catalysis, used to create a specific steric environment around the metal center to control catalytic activity and selectivity. nih.gov For instance, complex inhibitors for therapeutic targets like anaplastic lymphoma kinase (ALK) have been developed incorporating a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl moiety, underscoring the utility of this substitution pattern in the synthesis of complex, functional molecules. nih.gov
Structure-Reactivity Relationships in Driving Synthetic Utility
The synthetic utility of this compound is fundamentally dictated by the relationship between its molecular structure and its chemical reactivity. The key features influencing its behavior are the phenolic hydroxyl group, the electron-donating ortho-isopropoxy group, and the meta-methoxy group. This specific arrangement of substituents creates a unique electronic and steric profile that chemists can exploit. chinesechemsoc.orgcapes.gov.br
The interplay between steric and electronic effects is clearly demonstrated in its role as a Brønsted acid co-catalyst in nickel-catalyzed reactions. chinesechemsoc.orgchinesechemsoc.org Researchers hypothesized that an ortho-alkoxy group on the phenol co-catalyst could engage in additional coordination with the nickel center, thereby influencing the subsequent protonation of the nickelacycle intermediate. chinesechemsoc.org A comparison of various phenol co-catalysts revealed that while an ortho-methoxy group gave better results than a para-methoxy group, the sterically more demanding ortho-isopropoxy group of 2-isopropoxyphenol proved to be optimal, delivering superior yield and selectivity. chinesechemsoc.orgchinesechemsoc.org This highlights a direct structure-reactivity relationship where the increased steric bulk of the isopropoxy group fine-tunes the catalytic cycle for a more efficient transformation.
| Phenol Co-Catalyst | Key Structural Feature | Yield (%) | EE/EZ Ratio |
|---|---|---|---|
| 2-Isopropoxyphenol | Ortho-isopropoxy group | 85 | 10.0:1 |
| 2-Methoxyphenol | Ortho-methoxy group | 75 | 8.3:1 |
| 4-Methoxyphenol | Para-methoxy group | 65 | 6.7:1 |
| 2,6-Dimethylphenol | Di-ortho-methyl groups | 45 | 14.3:1 |
| Phenol | Unsubstituted | 58 | 5.0:1 |
Furthermore, the position and nature of alkoxy substituents are known to be critical in directing the regioselectivity of phenol oxidative coupling reactions, a key strategy in the synthesis of complex natural products like aporphine (B1220529) alkaloids. clockss.orgnih.gov The established theory by Barton and Cohen postulates that the substitution pattern on the phenolic precursor determines the feasibility of direct oxidative coupling versus pathways that proceed through dienone intermediates. clockss.org This principle underscores how the specific arrangement of groups in this compound would predetermine its behavior in such complex cyclization reactions.
The influence of the isopropoxy group on reactivity is also evident in biological systems. In a study on the skin sensitization potential of eugenol (B1671780) (4-allyl-2-methoxyphenol) and its analogues, it was found that replacing the methoxy group with a bulkier isopropoxy group resulted in a complete loss of sensitizing activity. capes.gov.br This suggests that the isopropoxy group sterically hinders a key metabolic activation step, likely demethylation, which is required to form a reactive quinone intermediate. This provides a clear example of how the isopropoxy substituent can be used to modulate biological reactivity by blocking specific metabolic pathways. capes.gov.br The compound's recognized antioxidant properties also stem from its structure as an electron-rich phenol capable of scavenging free radicals. lookchem.com
Advanced Analytical Methodologies for Research Scale Analysis and Monitoring
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the separation of 2-Isopropoxy-3-methoxyphenol from reaction byproducts, unreacted starting materials, and other isomers. It is also fundamental in assessing the purity of the final compound.
Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
Reaction Monitoring and Purity Assessment: In a research setting, GC analysis is frequently used to monitor the progress of a synthesis reaction. Small aliquots of the reaction mixture can be withdrawn at different time intervals, derivatized if necessary, and injected into the GC to determine the ratio of starting materials to products. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.
A study on the analysis of 2-isopropoxyphenol (B44703), a related compound, in urine utilized gas chromatography to separate it from other steam-volatile phenols. who.int The analysis was performed on a column packed with 10% Apiezon L on 100-120 mesh Celite, with a column temperature of 110°C and an argon flow rate of 40 ml per minute. who.int Under these conditions, 2-isopropoxyphenol had a retention time of 26 minutes. who.int For the analysis of methoxyphenols in general, a DB-1 column is often employed with a specific temperature profile and helium as the carrier gas. mdpi.com
Product Analysis: Upon completion of a synthesis, GC-MS is invaluable for confirming the identity of the product through its mass spectrum and for assessing its purity. The fragmentation pattern of this compound in the mass spectrometer provides a unique fingerprint for its identification. For quantitative analysis, an internal standard, such as guaiacol (B22219) (2-methoxyphenol), can be used to construct a calibration curve and accurately determine the concentration of the analyte. symbiosisonlinepublishing.com
Table 1: Illustrative GC Parameters for Methoxyphenol Analysis
| Parameter | Value |
|---|---|
| Column | DB-1, 100 m x 0.25 mm, 0.5 µm film thickness mdpi.com |
| Injector Temperature | 290 °C mdpi.com |
| Oven Program | Initial 50°C, ramp at 10°C/min to 320°C, hold for 8 min researchgate.net |
| Carrier Gas | Helium at 37 psig constant pressure mdpi.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250 °C (FID) mdpi.com |
| Split Ratio | 100:1 mdpi.com |
For the analysis of less volatile derivatives or for instances where derivatization for GC is not desirable, High-Performance Liquid Chromatography (HPLC) is the method of choice. It is particularly adept at separating isomers and is a cornerstone for purity assessment in many research laboratories.
Isomer Separation and Purity Verification: The synthesis of this compound can sometimes lead to the formation of positional isomers. HPLC, with its wide array of stationary and mobile phases, can be optimized to achieve baseline separation of these closely related compounds. Reversed-phase chromatography is commonly employed for this purpose.
For the separation of phenolic compounds, a reversed-phase C18 column is frequently utilized. mdpi.comresearchgate.net A typical mobile phase might consist of a gradient mixture of an aqueous solution containing a small amount of acid (e.g., acetic acid or formic acid) and an organic modifier like methanol (B129727) or acetonitrile (B52724). mdpi.comresearchgate.net For instance, a method for separating phenolic acids used a mobile phase of acetonitrile-methanol-aqueous formic acid (10:10:80 v/v) with a flow rate of 0.9 mL/min. researchgate.net The detection is often carried out using a UV detector at a wavelength where the phenolic compounds exhibit strong absorbance, such as 280 nm or 324 nm. mdpi.comresearchgate.net In some cases, a C6-phenyl column with an isocratic elution system can also provide excellent separation of phenolic compounds. symbiosisonlinepublishing.com
Table 2: Representative HPLC Conditions for Phenolic Compound Separation
| Parameter | Condition |
|---|---|
| Column | RP-C18, 4.6 mm i.d. x 250 mm, 5 µm particle size mdpi.com |
| Mobile Phase | A: Water/Acetic Acid (97.5:2.5 v/v), B: Methanol/Acetonitrile (1:1 v/v) mdpi.com |
| Gradient | 95% A to 0% A over 50 minutes mdpi.com |
| Flow Rate | 1.0 mL/min mdpi.com |
| Detection | UV at 280 nm mdpi.com |
| Column Temperature | 27 °C researchgate.net |
Gas Chromatography (GC) for Reaction Monitoring and Product Analysis
Spectrometric Techniques for Quantitative Analysis in Research Contexts
Mass spectrometry, often coupled with a chromatographic inlet, is the gold standard for the quantitative analysis of this compound in research contexts, offering unparalleled sensitivity and selectivity.
Quantitative GC-MS Analysis: For trace-level quantification, GC-MS operating in selected ion monitoring (SIM) mode is a highly effective technique. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly enhances the signal-to-noise ratio and lowers the limits of detection (LOD) and quantification (LOQ). For example, in the analysis of triterpenoids, the monitored ions for euphol (B7945317) and tirucallol (B1683181) were m/z 393 and 411. jfda-online.com
A study on the determination of methoxyphenols in atmospheric particulate matter reported an analytical limit of detection (S/N ≥ 2) of 0.002 µg/mL and a limit of quantitation of 0.07-0.45 ng/m³. nih.gov Another study on volatile emerging contaminants reported LODs and LOQs based on calibration curves for various compounds. sci-hub.se The LOD and LOQ can be calculated using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S and LOQ = 10σ/S). sepscience.com
LC-MS for Enhanced Specificity: When dealing with complex matrices or when the compound is not amenable to GC, liquid chromatography-mass spectrometry (LC-MS) is employed. The soft ionization techniques used in LC-MS, such as electrospray ionization (ESI), typically result in less fragmentation and a prominent molecular ion, which is beneficial for quantitative analysis.
Table 3: Analytical Figures of Merit for Methoxyphenol Analysis by GC-MS
| Parameter | Value | Source |
|---|---|---|
| Limit of Detection (LOD) | 0.002 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | 0.07-0.45 ng/m³ | nih.gov |
| Recovery | 63-100% | nih.gov |
| Precision (RSD) | 2-6% | nih.gov |
Methodologies for Isolation from Complex Chemical Matrices in Research Environments
The isolation and purification of this compound from a crude reaction mixture or a natural extract are critical steps to obtain a pure sample for further study. The choice of method depends on the properties of the compound and the nature of the impurities.
Liquid-Liquid Extraction (LLE): LLE is a fundamental technique used to separate compounds based on their differential solubility in two immiscible liquid phases. For phenolic compounds like this compound, acid-base extraction is a highly effective LLE method. The crude mixture is dissolved in an organic solvent, and the phenolic compound is extracted into an aqueous basic solution (e.g., sodium hydroxide) as its phenolate (B1203915) salt. rsc.org The aqueous layer is then separated, and the phenolic compound is regenerated by acidification (e.g., with hydrochloric acid) and then extracted back into an organic solvent. rsc.orggoogle.com This method is effective for separating phenolic compounds from non-acidic impurities.
Column Chromatography: For the purification of this compound from closely related impurities such as isomers or compounds with similar functional groups, column chromatography is the most powerful technique. Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar compounds like methoxyphenols.
A typical procedure involves dissolving the crude product in a minimal amount of a non-polar solvent and loading it onto a silica gel column. The compounds are then eluted with a solvent system of increasing polarity. For the purification of methoxyphenol derivatives, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. rsc.orgrsc.org The fractions are collected and analyzed by a suitable technique (e.g., TLC or GC) to identify those containing the pure product. For instance, the purification of O-eugenol was achieved using column chromatography on silica gel with a mixture of ethyl acetate and petroleum ether (2/98) as the eluent. rsc.org
Table 4: Summary of Isolation Techniques for this compound
| Technique | Principle | Typical Solvents/Reagents | Application |
|---|---|---|---|
| Liquid-Liquid Extraction | Partitioning between immiscible liquids based on acidity | Organic solvent (e.g., ether, ethyl acetate), aqueous base (e.g., NaOH), aqueous acid (e.g., HCl) rsc.orggoogle.com | Separation from non-acidic impurities |
| Column Chromatography | Differential adsorption on a stationary phase | Silica gel, Hexane/Ethyl Acetate gradient, Petroleum ether/Ethyl Acetate rsc.orgrsc.org | Purification from isomers and other closely related impurities |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Isopropoxy-3-methoxyphenol, and how can reaction conditions be optimized?
- Methodology :
- Etherification : Start with 3-methoxyphenol and isopropyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the isopropoxy group. Monitor reaction progress via TLC .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC or LC-MS (>95% purity threshold) .
- Optimization : Adjust solvent polarity (e.g., DMF for higher solubility) and temperature (80–100°C) to improve yields. Kinetic studies can identify rate-limiting steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodology :
- NMR : In -NMR, expect aromatic proton signals at δ 6.5–7.0 ppm (split due to substituents) and methoxy/isopropoxy groups at δ 3.2–3.8 ppm. -NMR will show carbons adjacent to oxygen atoms at 55–75 ppm .
- IR : Look for O-H stretch (~3400 cm⁻¹, broad if phenolic -OH is present) and C-O-C stretches (~1250 cm⁻¹) .
- MS : ESI-MS in positive mode should show [M+H]⁺ peaks, with fragmentation patterns confirming substituent positions .
Q. How can researchers assess the purity of this compound, and what analytical standards are recommended?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times to certified reference materials .
- Quantitative Analysis : Perform LC-MS with internal standards (e.g., deuterated analogs) to minimize matrix effects. Calibrate using a linear range of 0.1–100 µg/mL .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodology :
- Functional Selection : Use hybrid functionals like B3LYP or M06-2X with a 6-311++G(d,p) basis set to model electron distribution and HOMO-LUMO gaps. Validate against experimental UV-Vis spectra .
- Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (e.g., PCM model for acetone) improve accuracy for reaction simulations .
Q. What crystallographic strategies are suitable for resolving the solid-state structure of this compound?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at low temperature (100 K) to minimize thermal motion .
- Refinement : Employ SHELXL for structure solution. Analyze hydrogen bonding (e.g., O-H···O interactions) and packing motifs using Mercury software .
Q. How does this compound interact with biological systems, and what assays can elucidate its mechanism?
- Methodology :
- Receptor Binding : Perform competitive radioligand assays (e.g., using -labeled analogs) to measure affinity for phenolic compound receptors .
- Enzyme Inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC₅₀ determination via dose-response curves .
Q. What factors influence the solubility and stability of this compound under varying storage conditions?
- Methodology :
- Solubility Profiling : Test in solvents like DMSO, ethanol, and PBS (pH 7.4) using nephelometry. LogP values (calculated via ChemAxon) guide solvent selection .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Antioxidants (e.g., BHT) can mitigate oxidation .
Q. How can researchers correlate the substituent effects of this compound with its chemical reactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
